molecular formula C12H6Cl4O B12731203 1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene CAS No. 61328-46-9

1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene

Katalognummer: B12731203
CAS-Nummer: 61328-46-9
Molekulargewicht: 308.0 g/mol
InChI-Schlüssel: CAWSVYYOUZEMHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene typically involves the reaction of 1,2-dichlorobenzene with 2,4-dichlorophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted phenoxybenzenes.

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichloroanilines.

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.

    Biology: Studied for its effects on various biological systems, particularly its role as a potential endocrine disruptor.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene involves its interaction with cellular components, leading to disruption of normal cellular functions. It can bind to and inhibit enzymes involved in various metabolic pathways, leading to toxic effects. The compound’s chlorinated structure allows it to interact with lipid membranes, potentially causing membrane destabilization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Dichloro-4-(2,4-dichlorophenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

61328-46-9

Molekularformel

C12H6Cl4O

Molekulargewicht

308.0 g/mol

IUPAC-Name

1,2-dichloro-4-(2,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H

InChI-Schlüssel

CAWSVYYOUZEMHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.